Physicochemical Property Differentiation: ClogP and Hydrogen Bond Acceptor Count Versus the Phenyl Analog
The target compound (CAS 1092345-48-6) differs from its closest commercially listed analog, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine (CAS 1092344-48-3), in the identity of the 2-substituent on the pyrimidine ring. While experimental logP values are not publicly available, computed descriptors provide a quantitative basis for differentiation. PubChem reports an XLogP3-AA of 2.9 for the target compound [1], compared with a computed XLogP of approximately 3.5 for the phenyl analog (based on ChemSpider prediction). This 0.6 log unit difference translates to a roughly 4-fold lower calculated lipophilicity for the target compound. Additionally, the pyridin-3-yl group introduces a hydrogen-bond acceptor (HBA) count of 7, versus 5 for the phenyl analog [1], which can materially affect aqueous solubility and protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; HBA count = 7 [1] |
| Comparator Or Baseline | 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine: predicted XLogP ≈ 3.5; HBA count = 5 |
| Quantified Difference | ΔXLogP ≈ –0.6 (≈4-fold lower lipophilicity); ΔHBA = +2 |
| Conditions | Computed physicochemical descriptors using PubChem XLogP3 and OEChem HBA count methodologies |
Why This Matters
Lower lipophilicity and higher HBA count can translate to improved aqueous solubility and a reduced risk of CYP450-related metabolism liabilities, making this compound a potentially more favorable starting point for lead optimization in early drug discovery.
- [1] PubChem CID 30772845. Computed Descriptors: XLogP3-AA, Hydrogen Bond Acceptor Count. National Center for Biotechnology Information. Accessed 2026. View Source
